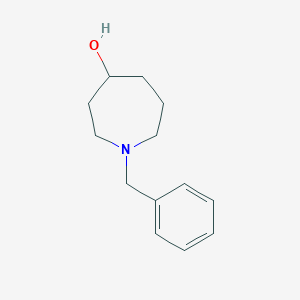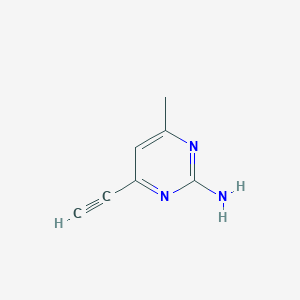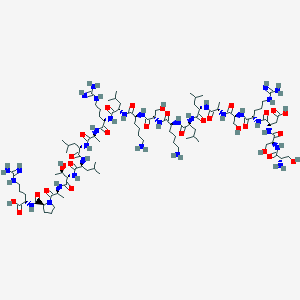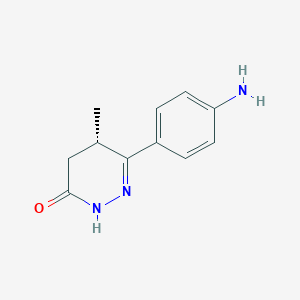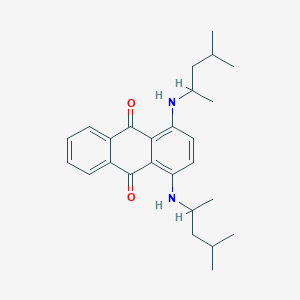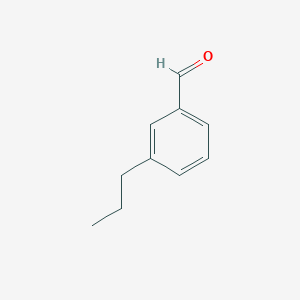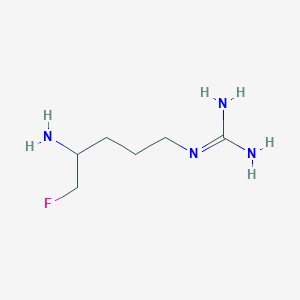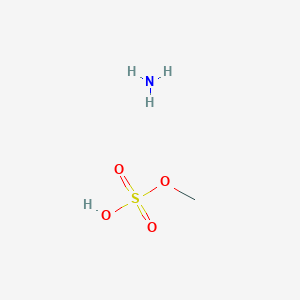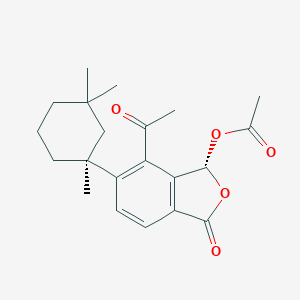
Macfarlandin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macfarlandin B is a natural product that has been discovered recently. It is a polyketide-derived macrolide that has been isolated from the marine-derived Streptomyces sp. The compound has a unique structure that consists of a 26-membered macrolactone ring and a 12-membered macrolactam ring. Macfarlandin B has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities.
Scientific Research Applications
Antimicrobial Properties
- Macfarlandins, including similar compounds like Macfarlandin D, have shown potent antimicrobial activities. For instance, Macfarlandin D exhibited significant activity against Mycobacterium tuberculosis, suggesting its potential in treating tuberculosis (de Oliveira et al., 2020).
Chemical Synthesis and Structural Analysis
- The enantioselective total synthesis of Macfarlandin C, a spongian diterpenoid similar to Macfarlandin B, has been achieved. This synthesis is significant for understanding the structural and functional aspects of these compounds (Allred et al., 2020).
- Another study detailed the synthesis and evaluation of Macfarlandin E's core structure, which is crucial for understanding its biological activity (Schnermann et al., 2010).
Golgi-Modifying Properties
- Macfarlandin E, closely related to Macfarlandin B, has been identified for its unique ability to modify the Golgi structure in cells, impacting protein secretion without affecting the cytoskeleton (Schnermann et al., 2010).
Cancer Research
- Compounds similar to Macfarlandin B, such as Acetyl-macrocalin B, have been studied for their anti-cancer properties. This compound has shown potential in suppressing tumor growth in esophageal squamous cell carcinoma (Wang et al., 2019).
Neuroprotection
- Macamide B, another compound from the same family, has shown neuroprotective effects, suggesting potential therapeutic applications in brain damage and neurodegenerative diseases (Yang et al., 2021).
properties
CAS RN |
102396-22-5 |
|---|---|
Product Name |
Macfarlandin B |
Molecular Formula |
C21H26O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate |
InChI |
InChI=1S/C21H26O5/c1-12(22)16-15(21(5)10-6-9-20(3,4)11-21)8-7-14-17(16)19(25-13(2)23)26-18(14)24/h7-8,19H,6,9-11H2,1-5H3/t19-,21+/m1/s1 |
InChI Key |
OMNZZWDXPDXHHJ-CTNGQTDRSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=CC2=C1[C@@H](OC2=O)OC(=O)C)[C@]3(CCCC(C3)(C)C)C |
SMILES |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



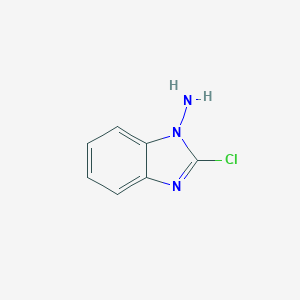

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)

